molecular formula C8H14BrNO B1266729 2-bromo-N-cyclohexylacetamide CAS No. 63177-66-2

2-bromo-N-cyclohexylacetamide

カタログ番号: B1266729
CAS番号: 63177-66-2
分子量: 220.11 g/mol
InChIキー: VQKRFCPNGGNHNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula C8H14BrNO. It is a brominated derivative of acetamide, where the bromine atom is attached to the second carbon of the acetamide group, and the nitrogen atom is bonded to a cyclohexyl group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-cyclohexylacetamide can be achieved through several methods. One common method involves the bromination of N-cyclohexylacetamide. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

化学反応の分析

Types of Reactions

2-Bromo-N-cyclohexylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Medicinal Chemistry Applications

1. Autoimmune Diseases:
Recent studies have highlighted the compound's role in modulating immune responses. In a rat model of experimental autoimmune encephalomyelitis (EAE), 2-bromo-N-cyclohexylacetamide demonstrated a significant reduction in clinical symptoms associated with multiple sclerosis. Treated animals exhibited decreased severity of paralysis and reduced infiltration of autoimmune T cells into the central nervous system . These findings suggest that the compound may act as an effective therapeutic agent for managing autoimmune conditions.

2. Cancer Research:
The compound has also been investigated for its anticancer properties. Structure-activity relationship (SAR) studies indicate that modifications to the molecular structure can enhance its efficacy against specific cancer cell lines. For instance, derivatives of this compound have shown promising results against colon cancer cell lines, with IC50 values indicating significant cytotoxicity . The unique structural features of this compound allow it to interact with biological targets involved in tumor growth and metastasis.

Case Studies

Case Study 1: EAE Model
In an experimental study involving EAE, rats treated with this compound displayed significantly improved clinical outcomes compared to control groups. The treatment led to a marked decrease in the severity of symptoms and reduced weight loss, indicating its potential as a therapeutic agent for multiple sclerosis .

Case Study 2: Anticancer Activity
Another study evaluated the anticancer activity of various derivatives of this compound against different cancer cell lines. Results showed that certain modifications led to enhanced activity against colon cancer cells, suggesting that structural optimization could yield more potent anticancer agents .

作用機序

The mechanism of action of 2-bromo-N-cyclohexylacetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation. The bromine atom plays a crucial role in the compound’s reactivity, allowing it to form covalent bonds with target molecules, thereby disrupting their normal function .

類似化合物との比較

Similar Compounds

Uniqueness

2-Bromo-N-cyclohexylacetamide is unique due to the presence of both the bromine atom and the cyclohexyl group. This combination imparts distinct chemical properties, making it more reactive in nucleophilic substitution reactions and providing specific biological activity that is not observed in its analogs .

生物活性

Overview

2-Bromo-N-cyclohexylacetamide is an organic compound with the molecular formula C8_8H14_{14}BrNO. This compound features a bromine atom attached to the acetamide group, with a cyclohexyl group bonded to the nitrogen atom. It has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities, particularly in antimicrobial and anticancer applications.

The compound is characterized by its reactivity, which can be attributed to the presence of the bromine atom and the acetamide functional group. The bromine atom allows for nucleophilic substitution reactions, while the acetamide group can undergo hydrolysis under various conditions.

Key Reactions

  • Nucleophilic Substitution : The bromine can be replaced by nucleophiles such as hydroxide ions or amines.
  • Reduction : Can be reduced to N-cyclohexylacetamide using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Oxidation : Potentially oxidized to yield derivatives such as cyclohexanone.

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in the realms of antimicrobial and anticancer effects.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been explored for its potential as an anticancer agent. In vitro studies have indicated that it may inhibit the proliferation of cancer cells, including breast cancer and melanoma cell lines. The proposed mechanism involves the inhibition of specific enzymes or proteins essential for cancer cell survival and proliferation.

Case Studies

  • Antimicrobial Efficacy : A study assessed the activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, suggesting significant antibacterial properties.
  • Cancer Cell Proliferation : In a study focusing on breast cancer cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis revealed that the compound induces apoptosis in these cells.

The biological activity of this compound is linked to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine atom facilitates covalent bonding with target proteins, disrupting their normal function.
  • Cell Cycle Arrest : It may induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells.

Comparative Analysis

Compound NameMolecular FormulaKey Features
2-BromoacetamideC2_2H5_5BrNOLacks cyclohexyl group; simpler structure
N-CyclohexylacetamideC8_8H15_{15}NOLacks bromine; less reactive
2-Bromo-N-methylacetamideC8_8H10_{10}BrNOMethyl group instead of cyclohexyl; different activity

特性

IUPAC Name

2-bromo-N-cyclohexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-6-8(11)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKRFCPNGGNHNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289087
Record name 2-bromo-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63177-66-2
Record name 63177-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-N-cyclohexylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of bromoacetyl chloride (5.50 mL, 66.9 mmol) in tetrahydrofuran (120 mL) at 0° C. was added a mixture of 4-dimethylaminepyridine (2.80 g, 22.9 mmol) and cyclohexylamine (5.00 mL, 43.7 mmol) in tetrahydrofuran (60 mL). The mixture was warmed to room temperature and stirred an additional 18 hours. The reaction was quenched with water and extracted with dichloromethane. The organic phase was dried (sodium sulfate), filtered, and the filtrate concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (elution with 10% ethyl acetate:hexanes) to provide of the title compound (25% yield) as a white solid. 1H NMR (300 MHz, DMSO-d6) δ 1.18 (m, 5H), 1.64 (m, 5H), 3.52 (m, 1H), 3.99 (s, 2H), 8.04 (br d, 1H, J=7.1 Hz); MS (DCI/NH3) m/e 237/239 (M+NH4)+.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-cyclohexylacetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-cyclohexylacetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-cyclohexylacetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-cyclohexylacetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-cyclohexylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。